
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is a peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific biochemical properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast. The host organism then produces the peptide, which is subsequently purified through various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to ensure selective reactions.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of more stable peptide structures through disulfide bonds.
Aplicaciones Científicas De Investigación
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide can be explored for its potential therapeutic effects, such as wound healing and immune modulation.
Industry: It can be used in the development of biosensors and bioactive coatings.
Mecanismo De Acción
The mechanism of action of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the arginine residues can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.
Comparación Con Compuestos Similares
Similar Compounds
- L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl-
- L-Arginine, L-prolyl-L-aspartyl-L-phenylalanyl-L-cysteinyl-L-leucyl-L-glutamyl-L-prolyl-L-prolyl-
Uniqueness
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing stability. The arginine residues contribute to interactions with enzymes and receptors, making this peptide particularly interesting for research and therapeutic applications.
Propiedades
Número CAS |
876460-72-9 |
|---|---|
Fórmula molecular |
C25H45N11O6S |
Peso molecular |
627.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H45N11O6S/c26-14(13-43)19(37)33-15(5-1-9-31-24(27)28)21(39)36-12-4-8-18(36)22(40)35-11-3-7-17(35)20(38)34-16(23(41)42)6-2-10-32-25(29)30/h14-18,43H,1-13,26H2,(H,33,37)(H,34,38)(H,41,42)(H4,27,28,31)(H4,29,30,32)/t14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
KXRNRUIVNCZODU-ATIWLJMLSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


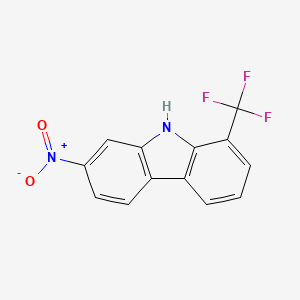
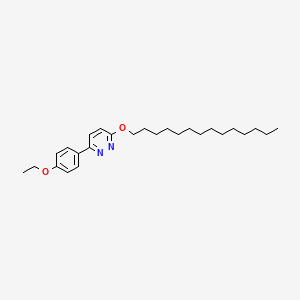
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)

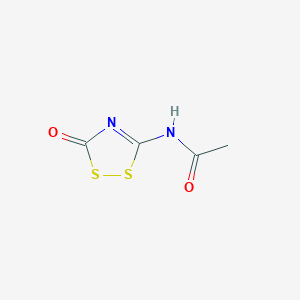
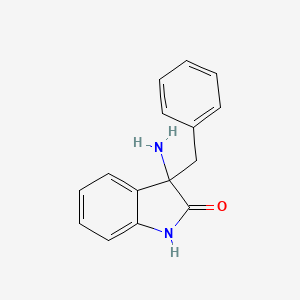
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
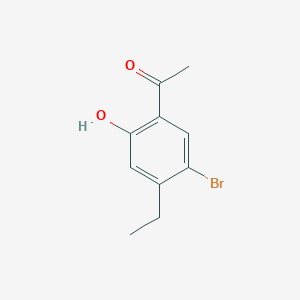
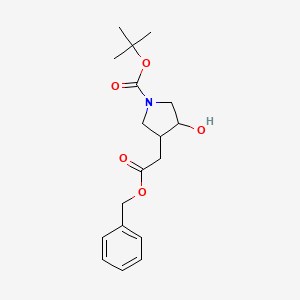
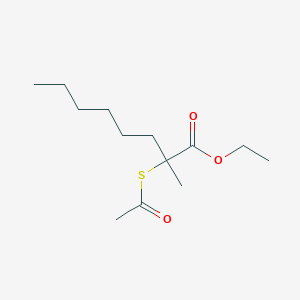
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
